N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-4-1-2-6(5(3-4)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHWAXNRWPEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Bromo-2-(trifluoromethyl)aniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-quality reagents and precise control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines.
Scientific Research Applications
Potential Applications Based on Related Research
- Pharmaceutical Chemistry and Drug Discovery
- Synthesis of Bioactive Molecules Many bromo- and trifluoromethyl-containing compounds are used as building blocks in synthesizing various biologically active molecules . The presence of bromine and trifluoromethyl groups can significantly influence the compound's reactivity and pharmacological properties .
- Antimicrobial Agents Acyl/aryl thioureas, related to N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, have shown potential as antimicrobial agents .
- Material Science
- Analytical Chemistry
- Crystal Structure Analysis
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
The table below compares key structural and molecular features of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide with related compounds:
*Note: The molecular formula and weight for the target compound are inferred based on structural analogs.
Key Observations:
- Fluorination Impact : Increased fluorination (e.g., trifluoroacetamide vs. acetamide) improves lipophilicity, which can influence membrane permeability in drug candidates .
- Functional Group Diversity : The nitro group in N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide introduces reactivity for further chemical modifications, a feature absent in the target compound .
Biological Activity
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₃BrF₆N₂O
- Molecular Weight : 381.04 g/mol
- CAS Number : 156425-51-3
The compound features a brominated phenyl ring and trifluoroacetamide moiety, which contribute to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer research and enzyme inhibition. Below are key findings from the literature:
Antitumor Activity
- Mechanism of Action : The compound has shown potential as an inhibitor of specific kinases involved in tumor progression. For instance, it has been observed to inhibit c-KIT kinase activity, which is crucial in certain types of cancers such as gastrointestinal stromal tumors (GISTs) .
- In Vivo Studies : In animal models, this compound demonstrated significant antitumor efficacy against c-KIT mutant-mediated tumors. This suggests that the compound may serve as a therapeutic candidate for patients resistant to standard treatments .
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes:
- c-KIT Kinase Inhibition : Exhibited single-digit nanomolar potency against wild-type and drug-resistant mutants of c-KIT .
- 5-Hydroxytryptamine (5-HT) Uptake Inhibition : The trifluoromethyl group enhances the inhibitory potency on serotonin uptake compared to non-fluorinated analogs .
Case Studies
Several studies have explored the biological effects of this compound:
Research Findings
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties across different species, including good absorption and distribution profiles .
- Synergistic Effects : Preclinical trials indicated that when combined with other therapeutic agents, this compound can enhance the overall efficacy against resistant cancer cell lines .
- Toxicology : Preliminary toxicological assessments suggest that the compound has a manageable safety profile; however, further studies are necessary to fully understand its long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
